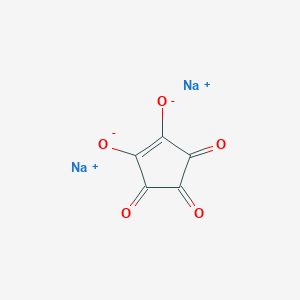

Croconic acid disodium salt

Overview

Description

Scientific Research Applications

Application in Cell Biology

Specific Scientific Field

Summary of the Application

Croconic acid disodium salt (Nacr) has been shown to modulate intracellular Kcr levels, which are intricately related to gene expression, cell proliferation, maintenance of stem cell pluripotency, and regulation of various biological processes .

Methods of Application

During cell culture, the introduction of exogenous Nacr has been shown to modulate intracellular Kcr levels . In a particular study, 5 mM Nacr was added to cultured bovine fibroblasts .

Results or Outcomes

The addition of 5 mM Nacr to cultured bovine fibroblasts improved the expression of genes associated with Kcr modification, ultimately promoting cell growth and stimulating cell proliferation . Donor cells cultured in 5 mM Nacr resulted in 38.1% blastocyst development of somatic cell nuclear transfer embryos, which was significantly higher than the control group (25.2%) .

Application in Battery Material Research

Specific Scientific Field

Summary of the Application

Croconic acid disodium salt has been investigated for potential use as Li-ion battery material .

Methods of Application

The crystal form of Croconic acid disodium salt was tested for its performance as an electrode material .

Results or Outcomes

The crystal was shown to be a promising electrode material with a medium to short battery cycle lifetime .

Application in Supramolecular Chemistry

Specific Scientific Field

Summary of the Application

Salts of the croconate anion and its derivatives, such as Croconic acid disodium salt, are of interest in supramolecular chemistry research because of their potential for π-stacking effects .

Methods of Application

The potential for π-stacking effects of Croconic acid disodium salt is studied through theoretical and experimental methods .

Results or Outcomes

The delocalized electrons of two stacked croconate anions interact, which is a significant finding in the field of supramolecular chemistry .

Application in Computational Chemistry

Specific Scientific Field

Summary of the Application

Croconic acid disodium salt has been explored for potential use as a Li-ion battery material . A thorough computational study based on classical molecular dynamics simulations was conducted to characterize this system and identify optimization strategies to improve battery lifetime .

Methods of Application

Long-timescale molecular dynamics simulations in the Canonical Ensemble and Isothermal-Isobaric ensembles were used to establish that the custom force field generated for this system reproduces the known thermodynamics of the Croconic acid disodium salt dihydrate crystal .

Results or Outcomes

The study predicted the existence of a quasi-degenerate denser polymorph which is slightly less stable at room temperature and becomes more stable starting T=420K compared to the known crystal structure as determined by X-Ray crystallography . Upon adding lithium, the system chooses the denser phase even at room temperature .

Application in Supramolecular Self-Healable Metallogel

Summary of the Application

Croconic acid disodium salt (CADS) has been used as an organic gelator with Cd (II) salt to obtain an efficient soft-scaffold supramolecular self-healable metallogel (Cd-CADS) in N, N -dimethyl formamide (DMF) media .

Methods of Application

The formation of the metallogel was investigated following an ultrasonication technique .

Results or Outcomes

The study resulted in the successful formation of a supramolecular self-healable metallogel .

Application in Organic Synthesis

Specific Scientific Field

Summary of the Application

Croconic acid disodium salt is used as a building block in organic synthesis . It is particularly useful due to its unique structure, which includes a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms .

Methods of Application

Croconic acid disodium salt can be used in various organic reactions, including condensation reactions, to synthesize complex organic molecules .

Results or Outcomes

The use of Croconic acid disodium salt in organic synthesis has led to the creation of a variety of complex organic compounds .

properties

IUPAC Name |

disodium;3,4,5-trioxocyclopentene-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477943 | |

| Record name | Croconic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Croconic acid disodium salt | |

CAS RN |

14379-00-1 | |

| Record name | Croconic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

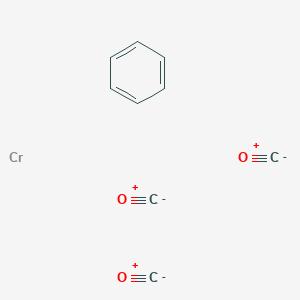

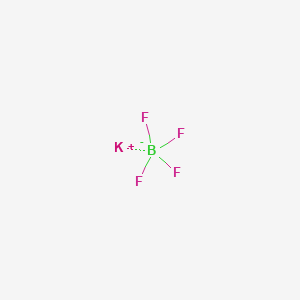

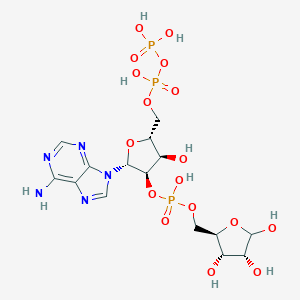

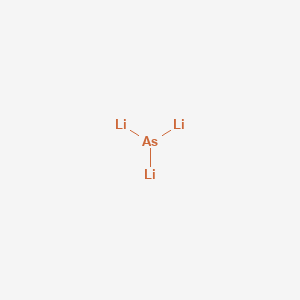

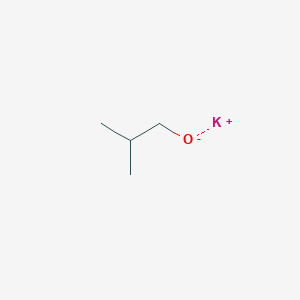

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)